molecular formula C18H14N4O3 B5909743 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5909743
M. Wt: 334.3 g/mol
InChI Key: SXCDGGDEQXUEQU-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AP5 or CGS-19755, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of pyrimidine derivatives and has been found to have several interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its binding to the NMDA receptor and blocking the activity of this receptor. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of several intracellular signaling pathways. By blocking this activity, 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can help researchers study the role of the NMDA receptor in various physiological processes.
Biochemical and Physiological Effects:
1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several biochemical and physiological effects. It has been shown to decrease the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been found to decrease the activity of several intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. These effects make it a valuable tool for studying the role of these processes in various physiological processes.

Advantages and Limitations for Lab Experiments

1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool. It is highly selective for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also some limitations to the use of 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. It also has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research involving 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione could be used to study the role of this receptor in these disorders and to develop new treatments based on this research.
Another potential area of research is the development of new NMDA receptor antagonists that are more selective and have fewer off-target effects than 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This could lead to the development of new therapies for a variety of neurological disorders.
Conclusion:
In conclusion, 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a valuable tool for scientific research. It has several applications in the study of the NMDA receptor and its role in various physiological processes. While there are some limitations to its use, it remains a valuable tool for researchers in this field. Future research involving 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione could lead to new treatments for neurological disorders and a better understanding of the role of the NMDA receptor in these processes.

Synthesis Methods

1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through several methods, including the reaction of 2,4,6-trioxypyrimidine with allylamine and 2-phenyl-5-pyrimidinylmethylamine. The resulting product is then purified through column chromatography to obtain pure 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have several applications in scientific research. It is commonly used as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This receptor is involved in several physiological processes, including learning and memory. 1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to block the activity of this receptor, making it a valuable tool for studying the role of the NMDA receptor in these processes.

properties

IUPAC Name

(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-2-8-22-17(24)14(16(23)21-18(22)25)9-12-10-19-15(20-11-12)13-6-4-3-5-7-13/h2-7,9-11H,1,8H2,(H,21,23,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCDGGDEQXUEQU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN=C(N=C2)C3=CC=CC=C3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN=C(N=C2)C3=CC=CC=C3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-phenylpyrimidin-5-yl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

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